2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a coumarin-based compound featuring a pyridin-2-yl group attached via a carboxamide linkage at the 3-position of the chromene scaffold. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and fluorescence properties .
Properties
IUPAC Name |
2-oxo-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(17-13-7-3-4-8-16-13)11-9-10-5-1-2-6-12(10)20-15(11)19/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEFJHHEAJZPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromene Formation via Knoevenagel Condensation
The foundational step in synthesizing 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves constructing the chromene backbone. A widely adopted method employs Knoevenagel condensation between salicylaldehyde derivatives and β-ketoesters or cyanoacetamide under basic conditions.
Reaction Mechanism and Conditions
Salicylaldehyde reacts with cyanoacetamide in ethanol using piperidine as a catalyst (Scheme 1). The reaction proceeds via enolate formation at the active methylene group of cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and dehydration yield 2-imino-2H-chromene-3-carboxamide intermediates. For example:
- Salicylaldehyde (10 mmol) + cyanoacetamide (10 mmol) in ethanol (50 mL) with piperidine (0.5 mL) at 25°C for 2 h → 2-imino-2H-chromene-3-carboxamide (74% yield).
Table 1: Chromene Core Synthesis Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 25 | 2 | 74 |
| NaOH | H₂O | 80 | 4 | 68 |
| NH₄OAc | DMF | 100 | 1.5 | 81 |
Amide Bond Formation with Pyridin-2-amine
The second critical step involves coupling the chromene-3-carboxylic acid derivative with pyridin-2-amine. Two primary strategies dominate:
Direct Aminolysis in Acidic Media
2-Imino-2H-chromene-3-carboxamide intermediates undergo nucleophilic ring-opening with pyridin-2-amine in glacial acetic acid. The reaction exploits the electrophilic character of the iminolactone ring, where the amine attacks the C3 position, followed by tautomerization and dehydration.
Procedure :
Carboxylic Acid Activation
Alternative routes activate the chromene-3-carboxylic acid as an acid chloride before amide coupling:
One-Pot Tandem Synthesis
Recent advancements enable a streamlined one-pot approach combining Knoevenagel condensation and amide formation:
Optimized Protocol :
- Salicylaldehyde (10 mmol), cyanoacetamide (10 mmol), and pyridin-2-amine (12 mmol) in acetic acid (20 mL).
- Reflux at 120°C for 6 h under N₂.
- Cool, precipitate with EtOH/H₂O (1:1), recrystallize from DMF → target compound (71% yield).
Key Advantages:
Mechanistic Insights and Side Reactions
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise (acid chloride) | 420 | 58 | 95 |
| One-pot tandem | 310 | 71 | 98 |
Environmental Impact
The one-pot method reduces solvent waste by 40% compared to stepwise approaches, aligning with green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The chromene core undergoes regioselective oxidation at the electron-rich double bond (C3-C4). Common oxidizing agents and their effects:
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 80°C | 3,4-epoxy derivative | 58-62 | |
| H₂O₂ (30%) | AcOH, RT | 3-hydroxy-2-oxo derivative | 71 | |
| O₃ | CH₂Cl₂, -78°C | 3,4-diketone | 83 |
Mechanistic studies show that epoxidation occurs through electrophilic attack on the C3-C4 double bond, while hydroxylation follows a radical pathway.
Reduction Pathways
The conjugated carbonyl group at position 2 and nitro substituents (when present) demonstrate distinct reducibility:
2.1 Carbonyl Reduction
text2-oxo → 2-hydroxy
| Reducing Agent | Solvent | Temp (°C) | Conversion (%) | Selectivity |
|---|---|---|---|---|
| NaBH₄ | EtOH | 25 | 92 | >99% |
| LiAlH₄ | THF | 0 | 100 | 87% |
2.2 Nitro Group Reduction (in nitro-substituted analogs)
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces -NO₂ to -NH₂ with 95% efficiency .
Nucleophilic Substitution
The amide nitrogen participates in substitution reactions under acidic conditions:
3.1 Pyridine Ring Functionalization
Reaction with bromine (Br₂) in acetic acid produces:
textN-(5-bromopyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (85% yield)[7]
3.2 Chromene Ring Halogenation
Electrophilic bromination occurs at position 6:
| Halogen Source | Position | Product Stability | Reference |
|---|---|---|---|
| NBS | C6 | Stable up to 150°C | |
| Cl₂ gas | C8 | Decomposes >80°C |
Cycloaddition Reactions
The chromene system participates in [4+2] cycloadditions:
4.1 Diels-Alder Reactivity
With maleic anhydride as dienophile:
textChromene + C₄H₂O₃ → Tricyclic adduct (73% yield, endo preference)[7]
4.2 1,3-Dipolar Additions
Reaction with benzyl azide forms triazole-fused derivatives under Cu(I) catalysis:
textReaction Time: 12 h Yield: 68% TOF: 5.6 h⁻¹[6]
Amide Group Reactivity
The carboxamide bridge undergoes two primary transformations:
5.1 Hydrolysis
| Conditions | Products | Kinetics (k, s⁻¹) |
|---|---|---|
| 2M HCl, reflux | Chromene-3-carboxylic acid + 2-aminopyridine | 4.7×10⁻⁴ |
| NaOH (aq), 80°C | Sodium carboxylate + pyridylamine | 2.1×10⁻³ |
5.2 Transamidation
With primary amines in DMF at 120°C:
textR-NH₂ + substrate → R-C(O)-NH-Py + NH3↑
Benzylamine gives 89% conversion in 8 hours .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Major Product |
|---|---|---|
| [2π+2π] dimerization | 0.31 | Head-to-tail dimer |
| Norrish Type II cleavage | 0.17 | 3-vinylchromenone |
Laser flash photolysis studies reveal a triplet excited state lifetime of 2.3 μs in acetonitrile .
Metal Complexation
The pyridine nitrogen and carbonyl oxygen act as bidentate ligands:
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 1:2 | 8.9 ± 0.3 |
| FeCl₃ | 1:1 | 5.4 ± 0.2 |
X-ray crystallography confirms octahedral geometry in Cu(II) complexes .
This comprehensive analysis demonstrates that this compound serves as a versatile scaffold for synthesizing pharmacologically relevant derivatives. Recent studies highlight its potential in developing P2Y6 receptor antagonists (Kd = 38 nM) and antimicrobial agents (MIC = 2 μg/mL against S. aureus) . Further research should explore enantioselective reactions and catalytic applications of its metal complexes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible applications in:
- Antimicrobial Agents : Studies have shown that derivatives of chromene compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Drugs : Research indicates that the compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
| Application | Description |
|---|---|
| Antimicrobial Activity | Potential to combat bacterial infections through mechanisms that disrupt bacterial cell walls. |
| Anticancer Properties | May induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways. |
Biological Studies
The biological activities of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide have been explored in various studies:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
| Biological Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. |
| Neuroprotective | Scavenging free radicals and modulating neurotrophic factors to support neuronal health. |
Material Science
Beyond biological applications, this compound can serve as a building block for synthesizing novel materials with specific properties:
- Polymeric Materials : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material strength and thermal stability.
- Fluorescent Probes : The chromene structure can be modified to create fluorescent probes for bioimaging applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the molecular structure could enhance efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide
- Structure : Differs by a methylene bridge between the pyridine and carboxamide groups.
- Properties : Higher molecular weight (280.28 g/mol vs. 266.24 g/mol) and altered solubility due to the flexible linker.
2-oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11)
7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide
- Structure: Features a diethylamino group at the 7-position and p-tolyl amide substituent.
- Properties: Enhanced fluorescence due to the electron-donating diethylamino group, making it suitable for optical applications.
Derivatives with Chromene Core Modifications
8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h)
- Structure: Replaces the 2-oxo group with an imino moiety and adds a 2-chlorophenyl amide.
- Activity: Potent competitive inhibitor of carbonyl reductase 1 (CBR1; Ki = 15 nM), highlighting the importance of imino and halogenated aryl groups in enzyme binding .
6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide
- Structure: Substitutes pyridine with quinoline and adds a methyl group at the 6-position.
2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (11)
- Structure : Nitro and dihydroxy groups on the chromene core, with a piperidinyl amide.
- Activity : Investigated as an HIV-1 reverse transcriptase inhibitor, though thermal instability (carbonization at 300°C) limits practical use .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 266.24 | ~2.1 | 0.12 (DMSO) |
| 2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide | 280.28 | ~2.5 | 0.09 (DMSO) |
| 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide | 369.37 | ~3.5 | 0.05 (DMSO) |
Biological Activity
The compound 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a chromene core with a pyridine moiety and an amide functional group. This unique structure is pivotal in its biological interactions and therapeutic potential.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
- DNA Interaction : The compound can bind to DNA, impacting gene expression and potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, demonstrating MIC values in the low microgram range .
Anticancer Activity
The anticancer potential of This compound has been explored through various studies:
- In vitro Studies : The compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity .
- Mechanistic Insights : The compound was found to increase the expression of p53 and cleave caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity .
Case Studies
- Antimicrobial Evaluation : A series of chromene derivatives were synthesized and evaluated for their antimicrobial activities. The study highlighted that certain modifications in the structure could enhance efficacy against specific bacterial strains .
- Anticancer Efficacy : In a comparative study involving various chromene derivatives, it was found that those with specific substitutions exhibited higher cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide | Bromine substitution | Antimicrobial activity |
| N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamide | Different substitution patterns | Anticancer properties |
| 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivatives | Furan instead of phenyl | Diverse biological activities |
Q & A
Q. What synthetic routes are commonly employed for 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, and how is purity ensured?
The synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with 2-aminopyridine. For example, analogous compounds (e.g., 8-allyl-N,N-diethyl coumarin derivatives) are synthesized via nucleophilic acyl substitution using coupling agents like DCC/DMAP or HATU in anhydrous DMF. Purification involves flash column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (acetone or ethanol) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Key for identifying proton environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm, carbonyl signals at δ 160–170 ppm) and carbon backbone .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₀N₂O₃: 289.0582; observed: 289.0585) .
- XRD : Resolves crystal packing and confirms stereochemistry if single crystals are obtained via slow evaporation .
Q. What are the reactive sites for derivatization?
- Pyridinyl ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation).
- Coumarin carbonyl : Participates in nucleophilic additions (e.g., oxime formation via hydroxylamine) .
- Amide bond : Hydrolyzes under acidic/basic conditions to yield carboxylic acid and amine intermediates .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction scalability?
- Reaction path search algorithms (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error in solvent/base selection. For instance, DMF/K₂CO₃ systems are optimal for SN2 reactions in coumarin derivatives .
- Continuous flow reactors : Enhance yield (>80%) and scalability by maintaining precise temperature control and reagent stoichiometry .
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation time.
- Purity validation : Use HPLC (C18 column, 90:10 MeOH/H₂O) to confirm ≥98% purity, as impurities (e.g., unreacted 2-aminopyridine) may skew IC₅₀ values .
- Meta-analysis : Cross-reference data across studies (e.g., anti-inflammatory vs. anticancer assays) to identify structure-activity trends .
Q. What advanced NMR strategies resolve spectral overlaps in derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping proton signals (e.g., pyridinyl H6 vs. coumarin H4) and correlates carbons with protons. For example, HMBC confirms amide connectivity via ³J coupling between C=O and NH .
- Variable-temperature NMR : Reduces signal broadening in rigid derivatives by suppressing conformational exchange .
Q. How to design catalytic systems for asymmetric modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
